molecular formula C12H13ClN2O B11803832 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile

2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile

Cat. No.: B11803832
M. Wt: 236.70 g/mol
InChI Key: ROBRYPWHRSTWDG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-4,5-dimethyl-6-(tetrahydrofuran-2-yl)nicotinonitrile include:

Uniqueness

What sets this compound apart is its unique structure, which includes a tetrahydrofuran ring and a nicotinonitrile moiety. This combination of structural features contributes to its versatility and wide range of applications in scientific research and industry .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-6-(oxolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2O/c1-7-8(2)11(10-4-3-5-16-10)15-12(13)9(7)6-14/h10H,3-5H2,1-2H3

InChI Key

ROBRYPWHRSTWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C#N)Cl)C2CCCO2)C

Origin of Product

United States

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